molecular formula C21H41NO2 B10768027 N-(1-Hydroxypropan-2-YL)octadec-9-enamide CAS No. 45279-84-3

N-(1-Hydroxypropan-2-YL)octadec-9-enamide

Katalognummer: B10768027
CAS-Nummer: 45279-84-3
Molekulargewicht: 339.6 g/mol
InChI-Schlüssel: IPVYNYWIRWMRHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Hydroxypropan-2-YL)octadec-9-enamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its hydrophobic nature and is often used in formulations that require the encapsulation of hydrophobic substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxypropan-2-YL)octadec-9-enamide typically involves the reaction of oleic acid with 1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a temperature of around 150-200°C to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Hydroxypropan-2-YL)octadec-9-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amides or alcohols. Substitution reactions can result in a variety of substituted amides .

Wissenschaftliche Forschungsanwendungen

N-(1-Hydroxypropan-2-YL)octadec-9-enamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1-Hydroxypropan-2-YL)octadec-9-enamide involves its interaction with hydrophobic molecules. It can form stable emulsions and encapsulate hydrophobic substances, enhancing their solubility and bioavailability. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic domains in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Hydroxypropan-2-YL)octadec-9-enamide is unique due to its specific hydrophobic properties and its ability to form stable emulsions. This makes it particularly valuable in applications requiring the encapsulation and delivery of hydrophobic substances .

Eigenschaften

CAS-Nummer

45279-84-3

Molekularformel

C21H41NO2

Molekulargewicht

339.6 g/mol

IUPAC-Name

N-(1-hydroxypropan-2-yl)octadec-9-enamide

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)

InChI-Schlüssel

IPVYNYWIRWMRHH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.